2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride
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Overview
Description
2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a 1,2,4-oxadiazole ring and a fluoropyrrolidine moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine and oxadiazole intermediates. The fluoropyrrolidine moiety is introduced through nucleophilic substitution reactions. Common reagents used in these reactions include pyridine derivatives, oxadiazole precursors, and fluorinated pyrrolidine compounds. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Purification methods like recrystallization, chromatography, and distillation are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the pyridine or oxadiazole rings.
Scientific Research Applications
2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Chloropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride
- 2-[5-(4-Bromopyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride
- 2-[5-(4-Methylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride
Uniqueness
The uniqueness of 2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride lies in its fluorinated pyrrolidine moiety, which can impart distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-pyridin-2-yl-1,2,4-oxadiazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O.2ClH/c12-7-5-9(14-6-7)11-15-10(16-17-11)8-3-1-2-4-13-8;;/h1-4,7,9,14H,5-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDIIORONQGMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CC=CC=N3)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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